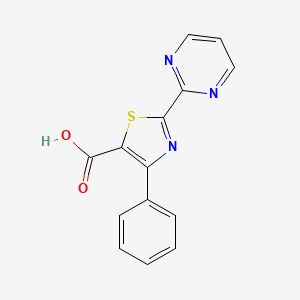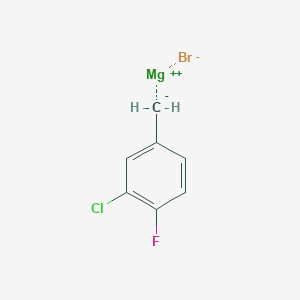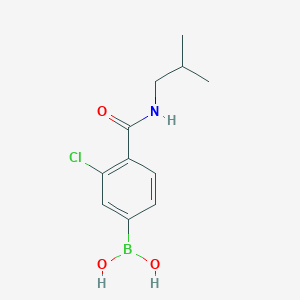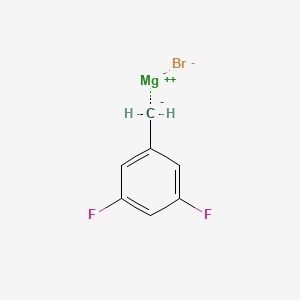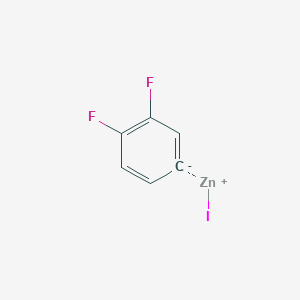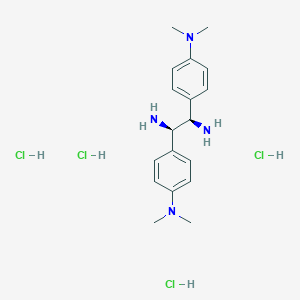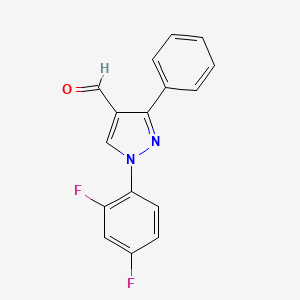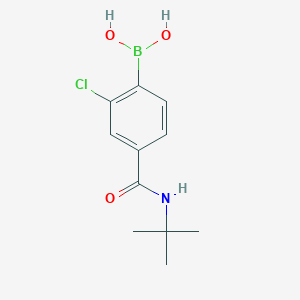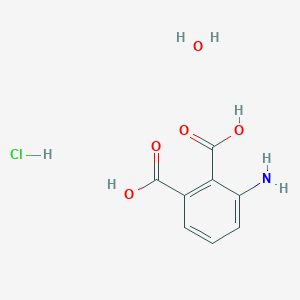
3-Aminophthalic acid hydrochloride hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminophthalic acid hydrochloride hydrate is an organic compound with the molecular formula C8H10ClNO5. It is a derivative of phthalic acid, where an amino group is substituted at the third position of the benzene ring, and it exists as a hydrochloride salt with a hydrate form. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
3-Aminophthalic acid hydrochloride hydrate can be synthesized from 3-nitrophthalic acid through a series of chemical reactions. The general synthetic route involves the following steps :
Dissolution: 3-nitrophthalic acid is dissolved in an appropriate solvent.
Nitrogen Displacement: The solution undergoes nitrogen displacement to prepare for the hydrogenation reaction.
Hydrogenation Reaction: The nitro group is reduced to an amino group using hydrogenation. This step often involves the use of a catalyst such as palladium on carbon (Pd/C).
Complexation Reaction: The resulting 3-aminophthalic acid is then reacted with hydrochloric acid to form the hydrochloride salt.
Centrifugal Drying: The final product is obtained by centrifugal drying to remove excess solvents and obtain the hydrate form.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale production. The process involves the use of high-pressure hydrogenation and efficient drying techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
3-Aminophthalic acid hydrochloride hydrate undergoes various chemical reactions, including:
Reduction: The nitro group in 3-nitrophthalic acid is reduced to an amino group during synthesis.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Complexation: The compound can form complexes with metal ions, which can be used in various applications.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas and a catalyst such as Pd/C are used for the reduction of the nitro group.
Hydrochloric Acid: Used to form the hydrochloride salt.
Solvents: Common solvents include water, methanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
3-Aminophthalic Acid: The primary product formed after the reduction of 3-nitrophthalic acid.
3-Aminophthalic Acid Hydrochloride: Formed by reacting 3-aminophthalic acid with hydrochloric acid.
科学研究应用
3-Aminophthalic acid hydrochloride hydrate has a wide range of applications in scientific research :
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-aminophthalic acid hydrochloride hydrate involves its ability to interact with various molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
相似化合物的比较
Similar Compounds
3-Nitrophthalic Acid: The precursor used in the synthesis of 3-aminophthalic acid hydrochloride hydrate.
Phthalic Acid: The parent compound from which 3-aminophthalic acid is derived.
4-Aminophthalic Acid: A similar compound with the amino group at the fourth position of the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This gives it distinct chemical and physical properties, such as enhanced solubility and stability, which are advantageous for various applications .
属性
IUPAC Name |
3-aminophthalic acid;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4.ClH.H2O/c9-5-3-1-2-4(7(10)11)6(5)8(12)13;;/h1-3H,9H2,(H,10,11)(H,12,13);1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNHFFYBDNNQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[11-bis(4-methoxyphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(4-methoxyphenyl)phosphane;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B6341550.png)
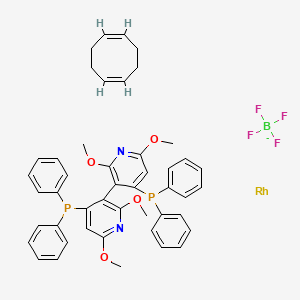
![4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6341554.png)
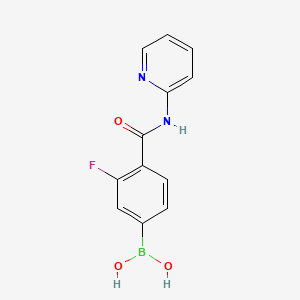
![B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B6341566.png)
